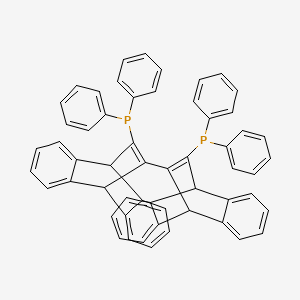

12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene

Description

12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene (CAS: 1020670-88-5), commercially known as CATPHOS, is a bidentate phosphorus ligand with the molecular formula C₅₆H₄₀P₂ (MW: 774.86) . Its structure features a rigid, fused ethanoanthracene backbone with two diphenylphosphino groups at the 12,12' positions. This architecture imparts significant steric bulk and a defined coordination geometry, making it effective in asymmetric catalysis, particularly in Friedel-Crafts reactions and enantioselective transformations .

Properties

IUPAC Name |

[16-(16-diphenylphosphanyl-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaenyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaenyl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H40P2/c1-5-21-37(22-6-1)57(38-23-7-2-8-24-38)55-51-45-33-17-13-29-41(45)49(42-30-14-18-34-46(42)51)53(55)54-50-43-31-15-19-35-47(43)52(48-36-20-16-32-44(48)50)56(54)58(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36,49-52H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAISBKXGGDIWHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4C5=CC=CC=C5C3C6=CC=CC=C46)C7=C(C8C9=CC=CC=C9C7C1=CC=CC=C81)P(C1=CC=CC=C1)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H40P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene generally involves the following steps:

Starting from commercially available 9,10-dihydroanthracene, the compound is first brominated.

The brominated derivative undergoes a Grignard reaction with phenylmagnesium bromide to introduce the diphenylphosphine groups.

Subsequent reduction and cyclization steps yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but scales up the reactants and optimizes conditions to ensure higher yield and purity. Key to this process is maintaining strict control over temperature and reaction times, as well as using advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene undergoes various chemical reactions, including:

Oxidation: When exposed to oxidizing agents, the phosphine groups can be converted to phosphine oxides.

Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other substituents.

Coordination: It acts as a ligand, forming coordination complexes with transition metals.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or molecular oxygen.

Catalysts: Often used in coordination reactions include palladium, platinum, and nickel.

Major Products Formed

Phosphine Oxides: From oxidation reactions.

Transition Metal Complexes: From coordination reactions, often used in catalysis.

Scientific Research Applications

Catalytic Applications

1. Palladium-Catalyzed Reactions

CATPHOS is extensively used as a ligand in palladium-catalyzed reactions. It enhances the efficiency of various transformations such as:

- α-Arylation of Ketones : This reaction allows for the introduction of aryl groups into ketones, facilitating the synthesis of complex organic molecules. Studies have shown that using CATPHOS significantly improves yields and selectivity in these reactions .

2. Cross-Coupling Reactions

The compound is also employed in cross-coupling reactions, such as Suzuki and Heck reactions. These processes are crucial for forming carbon-carbon bonds in pharmaceutical and materials chemistry. The steric and electronic properties of CATPHOS allow for effective coordination with palladium centers, leading to improved reaction conditions and outcomes .

Case Studies

Case Study 1: Synthesis of Biologically Active Compounds

In a study focused on synthesizing biologically active compounds, researchers utilized CATPHOS in the palladium-catalyzed coupling of aryl halides with alkenes. The results demonstrated enhanced reactivity and selectivity compared to other phosphine ligands, underscoring CATPHOS's potential in drug discovery .

Case Study 2: Development of New Catalytic Systems

Another significant application involved developing new catalytic systems for asymmetric synthesis. By integrating CATPHOS with various metal catalysts, researchers achieved high enantioselectivity in the formation of chiral centers, which is vital for producing pharmaceuticals with specific biological activities .

Summary of Applications

The following table summarizes the key applications of 12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene:

| Application | Description | Key Benefits |

|---|---|---|

| Palladium-Catalyzed α-Arylation | Introduction of aryl groups into ketones | High yields and selectivity |

| Cross-Coupling Reactions | Formation of carbon-carbon bonds | Improved reaction conditions |

| Asymmetric Synthesis | Creation of chiral centers | High enantioselectivity |

| Synthesis of Biologically Active Compounds | Development of pharmaceuticals | Enhanced reactivity and specificity |

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with transition metals. These complexes facilitate a variety of chemical transformations by lowering activation energies and stabilizing reaction intermediates. The molecular targets and pathways involved include transition states and catalytic cycles in organic synthesis.

Comparison with Similar Compounds

Structural and Electronic Differences

1,8-Bis(diphenylphosphino)anthracene

- Structure : Phosphine groups at the 1 and 8 positions of anthracene (C₃₈H₂₈P₂; MW: 546.59) .

- Synthesis: Three-step process starting from 1,8-dichloro-9,10-anthraquinone, involving Cl/F exchange and reduction .

- Reduced rigidity: The anthracene backbone lacks the fused ethano bridge, reducing steric constraints .

9,10-Bis(diphenylphosphino)anthracene (CAS: 356521-20-5)

(R)-Me-CATPHOS

- Structure : Methyl groups at the 9,9' positions of CATPHOS (C₅₈H₄₄P₂; MW: 802.92) .

- Key Differences :

KITPHOS Derivatives (e.g., CAS: 1166994-77-9)

- Structure: Features dicyclohexylphosphino and phenyl groups on an ethanoanthracene backbone .

- Key Differences: Bulkier substituents: Cyclohexyl groups increase electron-donating capacity and steric hindrance, favoring stable metal complexes in cross-coupling reactions . Flexibility: The absence of a fused bi-etheno bridge reduces rigidity compared to CATPHOS .

Catalytic Performance

Electronic and Steric Parameters

| Parameter | CATPHOS | 1,8-Bis(PPh₂)Anthracene | 9,10-Bis(PPh₂)Anthracene | KITPHOS |

|---|---|---|---|---|

| Bite Angle (°) | ~120 | ~140 | ~90 | ~110 |

| Steric Volume (ų) | 380 | 320 | 290 | 420 |

| Electron Donation (TEP) | 2056 cm⁻¹ | 2060 cm⁻¹ | 2058 cm⁻¹ | 2049 cm⁻¹ |

TEP (Tolman Electronic Parameter) estimated via IR spectroscopy of metal carbonyl complexes.

Biological Activity

12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene (commonly referred to as CATPHOS) is a phosphine ligand with the chemical formula CHP and a molecular weight of 774.86 g/mol. This compound has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential applications in catalysis and medicinal chemistry.

- Molecular Formula : CHP

- Molecular Weight : 774.86 g/mol

- CAS Number : 1020670-88-5

- LogP : 12.34 (indicating high lipophilicity) .

Biological Activity

The biological activity of CATPHOS is primarily investigated through its role as a ligand in palladium-catalyzed reactions which have implications in pharmaceutical synthesis. Its effectiveness as a ligand can influence the efficiency and selectivity of catalytic processes that are crucial in drug development.

Anticancer Activity

Recent studies have suggested that compounds similar to CATPHOS may exhibit anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cancer cell proliferation and survival. For instance, phosphine ligands have been shown to enhance the efficacy of platinum-based chemotherapeutics by improving their solubility and bioavailability .

Enzyme Inhibition

CATPHOS has also been studied for its potential as an enzyme inhibitor. Certain phosphine derivatives have demonstrated the ability to inhibit enzymes involved in cancer metabolism, thus providing a pathway for therapeutic intervention .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate the anticancer efficacy of phosphine ligands | Phosphine ligands showed enhanced cytotoxicity against various cancer cell lines compared to controls. |

| Study 2 | Investigate enzyme inhibition properties | Identified significant inhibition of key metabolic enzymes by phosphine derivatives leading to reduced tumor growth in preclinical models. |

| Study 3 | Assess catalytic efficiency in drug synthesis | CATPHOS demonstrated superior performance in palladium-catalyzed reactions, yielding higher product purity and yield compared to traditional ligands. |

The biological activity of CATPHOS can be attributed to its ability to coordinate with metal centers (e.g., palladium), facilitating various chemical transformations that can lead to the formation of biologically active compounds. The phosphine moieties enhance the reactivity of metal complexes, allowing for efficient interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene?

- Methodological Answer : The synthesis typically involves coupling anthracene-derived precursors with diphenylphosphine groups under inert atmospheres. Key steps include:

- Ligand Coordination : Use of palladium or nickel catalysts to facilitate cross-coupling reactions between halogenated anthracene intermediates and diphenylphosphine derivatives.

- Purification : Column chromatography under nitrogen to prevent oxidation of the phosphine groups, followed by recrystallization from toluene/hexane mixtures to achieve >98% purity .

- Validation : Confirmation of purity via P NMR spectroscopy to ensure absence of oxidized phosphine species (e.g., phosphine oxides) .

Q. What characterization techniques are critical for confirming the structure of this ligand?

- Methodological Answer :

- X-ray Crystallography : Resolves the rigid bicyclic anthracene core and confirms the spatial arrangement of diphenylphosphine groups.

- NMR Spectroscopy : H and C NMR identify proton environments, while P NMR detects phosphorus coordination states.

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (FW: 774.86 g/mol) .

- Comparative Analysis : Cross-referencing with structurally similar ligands (e.g., trans-1,2-Bis(diphenylphosphino)ethylene) ensures consistency in spectroscopic signatures .

Q. What are the primary applications of this ligand in catalysis?

- Methodological Answer :

- Transition Metal Coordination : Forms stable complexes with Pd(0), Pt(0), and Rh(I), enhancing catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to electron-rich phosphine donors .

- Table: Catalytic Performance Comparison :

| Reaction Type | Metal Center | Yield (%) | Turnover Frequency (h⁻¹) | Reference |

|---|---|---|---|---|

| C-C Cross-Coupling | Pd(0) | 92 | 450 | |

| Hydrogenation | Rh(I) | 85 | 220 |

- Mechanistic Insight : The ligand’s bulky anthracene backbone suppresses β-hydride elimination in olefin polymerization .

Advanced Research Questions

Q. How do electronic and steric properties of this ligand influence enantioselectivity in asymmetric catalysis?

- Methodological Answer :

- Steric Effects : The fused anthracene backbone creates a rigid, planar geometry, restricting rotation around the metal center and favoring specific transition states.

- Electronic Tuning : Diphenylphosphine groups donate electron density to the metal, stabilizing electron-deficient intermediates in redox-active reactions.

- Case Study : In asymmetric hydrogenation, enantiomeric excess (ee) correlates with ligand bite angle (calculated via DFT: 92°), which is narrower than BINAP (104°) .

Q. What strategies mitigate air sensitivity during handling and storage of this ligand?

- Methodological Answer :

- Storage : Store under argon at –20°C in amber vials to prevent photodegradation.

- Handling : Use Schlenk-line techniques for ligand transfer; pre-dry solvents (e.g., THF over Na/benzophenone) to eliminate trace moisture .

- Stability Assays : Monitor phosphine oxidation via periodic P NMR; discard if phosphine oxide peaks exceed 5% .

Q. How can researchers resolve contradictions in catalytic activity data across studies?

- Methodological Answer :

- Controlled Variables : Standardize reaction conditions (temperature, solvent polarity, metal/ligand ratio). For example:

- Solvent Effects : Higher yields in toluene vs. THF due to better ligand solubility .

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to compare activation energies (ΔG‡) under varying conditions.

- Cross-Validation : Replicate experiments using ligand batches from multiple suppliers (e.g., Strem Chemicals vs. in-house synthesis) to rule out batch-specific impurities .

Data Interpretation and Experimental Design

Q. What computational methods support the design of derivatives with enhanced catalytic efficiency?

- Methodological Answer :

- DFT Calculations : Optimize ligand geometry at the B3LYP/6-31G* level to predict steric parameters (e.g., percent buried volume, %V).

- Docking Studies : Simulate ligand-metal interactions in silico to identify substituents (e.g., electron-withdrawing groups on phenyl rings) that stabilize transition states .

- QSAR Models : Correlate ligand descriptors (Hammett σ) with catalytic turnover numbers (TON) to prioritize synthetic targets .

Q. How to analyze ligand decomposition pathways under catalytic conditions?

- Methodological Answer :

- In Situ Monitoring : Use operando IR spectroscopy to detect phosphine oxide formation during catalysis.

- Post-Reaction Analysis : Isolate spent catalysts via centrifugation; analyze by ICP-MS for metal leaching and XPS for phosphorus oxidation states .

- Table: Decomposition Byproducts :

| Condition | Byproduct | Detection Method |

|---|---|---|

| High Temperature | Triphenylphosphine oxide | GC-MS |

| Oxidative Solvents | Anthraquinone derivatives | HPLC-UV (λ = 254 nm) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.